molecular formula C7H9ClFNO B3041972 4-(Aminomethyl)-3-fluorophenol hydrochloride CAS No. 444807-63-0

4-(Aminomethyl)-3-fluorophenol hydrochloride

Cat. No. B3041972
M. Wt: 177.6 g/mol
InChI Key: VOAPUAMRXFQFDI-UHFFFAOYSA-N
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Patent
US06949573B2

Procedure details

A mixture of 2-fluoro-4-hydroxy-benzonitrile (6 g, 43.8 mmol), palladium hydroxide (600 mg), ethanol (60 ml) and 2N hydrochloric acid (6 ml) was hydrogenated (60 psi) for 18 hours. The mixture was filtered through Arbocel® and the filter cake was washed with methanol and the filtrates were evaporated in-vacuo. The residue was triturated with diethylether to give 4-aminomethyl-3-fluoro phenol hydrochloride (4.71 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[ClH:11]>[OH-].[Pd+2].[OH-].C(O)C>[ClH:11].[NH2:5][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([OH:10])=[CH:9][C:2]=1[F:1] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
600 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Arbocel®
WASH
Type
WASH
Details
the filter cake was washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrates were evaporated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethylether

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1=C(C=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.